molecular formula C18H20ClNO2 B12850338 tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate

Cat. No.: B12850338
M. Wt: 317.8 g/mol
InChI Key: VEXYCZWTAYONHG-UHFFFAOYSA-N
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Description

tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the carbazole core, chlorination, and esterification with tert-butyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydro or tetrahydro derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized carbazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of new materials with unique properties.

Biology

In biological research, this compound is studied for its potential pharmacological activities. Carbazole derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbazole derivatives, such as:

Uniqueness

tert-Butyl 6-chloro-1,4,4a,9a-tetrahydro-9H-1,4-methanocarbazole-9-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

tert-butyl 5-chloro-9-azatetracyclo[9.2.1.02,10.03,8]tetradeca-3(8),4,6,12-tetraene-9-carboxylate

InChI

InChI=1S/C18H20ClNO2/c1-18(2,3)22-17(21)20-14-7-6-12(19)9-13(14)15-10-4-5-11(8-10)16(15)20/h4-7,9-11,15-16H,8H2,1-3H3

InChI Key

VEXYCZWTAYONHG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C3CC(C2C4=C1C=CC(=C4)Cl)C=C3

Origin of Product

United States

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